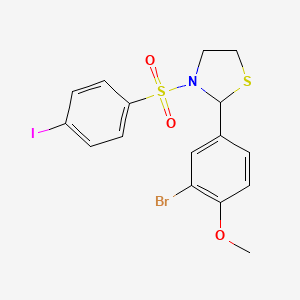

2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine

Beschreibung

This compound belongs to the thiazolidine class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure includes a 3-bromo-4-methoxyphenyl group at position 2 and a 4-iodophenyl sulfonyl moiety at position 2. The bromine and iodine substituents contribute to its distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-3-(4-iodophenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrINO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBGUEXTWGWMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrINO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine typically involves multi-step organic reactions. One possible route includes:

Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

Introduction of the bromine and methoxy groups: This step may involve electrophilic aromatic substitution reactions using bromine and methoxy reagents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like sodium iodide, potassium tert-butoxide, and various organometallic reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Thiazolidine derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, compounds with similar structures have been explored for their therapeutic potential. Thiazolidine derivatives are known for their anti-inflammatory and antidiabetic activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, methoxy, iodine, and sulfonyl groups can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

*Estimated based on halogen atomic masses.

Research Findings and Implications

- Synthetic Accessibility : The 4-iodophenyl group in the target compound may require specialized catalysts or protecting groups during synthesis, as seen in ’s routes for iodophenyl-containing inhibitors .

- Toxicity Considerations : Iodo-substituted compounds like INT () exhibit prokaryotic toxicity, suggesting the need for rigorous cytotoxicity screening for the target compound .

- Biological Potential: The chloro analog’s activity as a receptor modulator highlights the thiazolidine scaffold’s versatility. The iodine substitution could enable radiolabeling for imaging applications, a unique advantage over chlorine .

Biologische Aktivität

Introduction

2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is a thiazolidine derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a thiazolidine ring, a bromo-substituted methoxyphenyl group, and a sulfonyl group attached to an iodophenyl moiety. The unique structural characteristics of this compound may enhance its pharmacological profiles, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine is CHBrINOS, with a molar mass of approximately 405.14 g/mol. The presence of both bromine and iodine atoms, alongside the methoxy group, suggests potential lipophilicity and biological activity.

Enzyme Inhibition

Research indicates that thiazolidine derivatives, including 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine, exhibit significant enzyme inhibitory properties. Specifically, these compounds have been shown to inhibit carbonic anhydrase enzymes, which play crucial roles in various physiological processes and are implicated in diseases such as cancer and glaucoma.

Anticancer Properties

Studies have highlighted the potential of similar thiazolidine derivatives in inducing apoptosis in cancer cell lines. For instance, compounds with structural similarities have demonstrated efficacy in inhibiting cell proliferation and promoting programmed cell death in various cancer models . This suggests that 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine may also possess anticancer properties.

Antioxidant Activity

Thiazolidinone derivatives have been reported to exhibit antioxidant activities. For example, recent studies on thiazolidinones indicated their ability to scavenge free radicals and reduce oxidative stress markers . The specific antioxidant potential of 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine remains to be fully characterized but may be inferred from the activities of related compounds.

Case Study 1: Carbonic Anhydrase Inhibition

A study investigating the inhibitory effects of thiazolidine derivatives on carbonic anhydrase revealed that certain substitutions significantly enhance potency. The introduction of halogen groups (like bromine and iodine) has been associated with increased enzyme inhibition, suggesting that 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine could be a potent inhibitor.

Case Study 2: Anticancer Activity

In vitro studies have shown that thiazolidinone derivatives can effectively induce apoptosis in cancer cells. For instance, compounds structurally related to 2-(3-Bromo-4-methoxyphenyl)-3-((4-iodophenyl)sulfonyl)thiazolidine demonstrated cytotoxic effects against breast cancer cell lines, leading to significant reductions in cell viability .

Comparative Analysis of Thiazolidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.